1H-Pyrazole-5-carboxamide, 1-(6-chloro-2-naphthalenyl)-N-[2'-[(dimethylamino)methyl]-3-fluoro[1,1'-biphenyl]-4-yl]-3-methyl-
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic IUPAC name of this compound is derived from its pyrazole core and substituent groups. The parent structure is 1H-pyrazole-5-carboxamide , a five-membered aromatic ring containing two nitrogen atoms at positions 1 and 2. The numbering of the pyrazole ring begins with the nitrogen at position 1, followed by the adjacent carbon (position 2), the next nitrogen (position 3), and the remaining carbons (positions 4 and 5). The carboxamide group (-CONH2) is attached to position 5 of the pyrazole ring.
Substituents are enumerated as follows:
- 1-(6-chloro-2-naphthalenyl) : A naphthalene ring system substituted with a chlorine atom at position 6 is attached to the pyrazole’s nitrogen at position 1.
- N-[2'-[(dimethylamino)methyl]-3-fluoro[1,1'-biphenyl]-4-yl] : The amide nitrogen is substituted with a biphenyl group. The biphenyl system consists of two benzene rings connected at their respective 1-positions. The second benzene ring (designated with a prime symbol) bears a fluorine atom at position 3 and a dimethylaminomethyl group (-CH2N(CH3)2) at position 2'.
- 3-methyl : A methyl group is attached to position 3 of the pyrazole ring.
The structural representation emphasizes the connectivity of these groups, with the pyrazole core serving as the central scaffold.
CAS Registry Number and Alternative Chemical Identifiers
The compound is uniquely identified by its CAS Registry Number 684233-61-2 . This identifier is critical for unambiguous referencing in chemical databases and regulatory documentation. While alternative identifiers such as PubChem CID or InChIKey are not explicitly listed in available sources, the CAS number remains the primary reference for this compound.
| Identifier Type | Value |
|---|---|
| CAS Registry Number | 684233-61-2 |
| Chemical Formula | C30H25ClFN4O |
| Systematic IUPAC Name | 1-(6-chloro-2-naphthalenyl)-N-[2'-[(dimethylamino)methyl]-3-fluoro[1,1'-biphenyl]-4-yl]-3-methyl-1H-pyrazole-5-carboxamide |
Molecular Formula and Weight Analysis
The molecular formula C30H25ClFN4O is derived from the compound’s structural components:
- Pyrazole core : C3H3N2
- Carboxamide group : CONH2 (contributing C1H2N1O1)
- 1-(6-chloro-2-naphthalenyl) : C10H6Cl
- N-[2'-[(dimethylamino)methyl]-3-fluoro[1,1'-biphenyl]-4-yl] : C15H14FN
- 3-methyl : CH3
Summing these contributions yields the full molecular formula. The molecular weight is calculated as follows:
- Carbon (C): 30 × 12.01 = 360.30 g/mol
- Hydrogen (H): 25 × 1.01 = 25.25 g/mol
- Chlorine (Cl): 1 × 35.45 = 35.45 g/mol
- Fluorine (F): 1 × 19.00 = 19.00 g/mol
- Nitrogen (N): 4 × 14.01 = 56.04 g/mol
- Oxygen (O): 1 × 16.00 = 16.00 g/mol
Total Molecular Weight : 360.30 + 25.25 + 35.45 + 19.00 + 56.04 + 16.00 = 511.04 g/mol
This molecular weight aligns with the compound’s structural complexity and functional diversity.
Properties
Molecular Formula |
C30H26ClFN4O |
|---|---|
Molecular Weight |
513.0 g/mol |
IUPAC Name |
2-(6-chloronaphthalen-2-yl)-N-[4-[2-[(dimethylamino)methyl]phenyl]-2-fluorophenyl]-5-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C30H26ClFN4O/c1-19-14-29(36(34-19)25-12-9-20-15-24(31)11-8-21(20)16-25)30(37)33-28-13-10-22(17-27(28)32)26-7-5-4-6-23(26)18-35(2)3/h4-17H,18H2,1-3H3,(H,33,37) |
InChI Key |
MTGLNKLJXIUNBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NC2=C(C=C(C=C2)C3=CC=CC=C3CN(C)C)F)C4=CC5=C(C=C4)C=C(C=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Cycloaddition Approach
The pyrazole ring is constructed via [3+2] cycloaddition between hydrazines and α,β-unsaturated carbonyl compounds. For example:
- Diethyl fumarate reacts with 6-chloro-2-naphthalenyl hydrazine in ethanol under reflux (70–90°C, 4–6 h) to form 3-bromo-1-(6-chloro-2-naphthalenyl)-4,5-dihydro-1H-pyrazole-5-carboxylate.
- Oxidation with hydrogen peroxide (1–2 eq) in acetic acid converts dihydropyrazole to pyrazole, achieving yields of 85–92%.
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Diethyl fumarate | Ethanol | Reflux | 6 h | 89% |
| H₂O₂ (30%) | Acetic acid | 50°C | 2 h | 91% |
Functionalization of the Pyrazole Ring
Introduction of the 3-Methyl Group
Hydrolysis to Carboxylic Acid
- Saponification : The ester intermediate is hydrolyzed using NaOH (2 eq) in ethanol/water (1:1, reflux, 4 h), followed by acidification with HCl to precipitate the carboxylic acid.
- Purity : >98% (HPLC), yield 90–94%.
Synthesis of the Biphenyl Amine Intermediate
Suzuki-Miyaura Coupling
Reductive Amination
- Dimethylaminomethyl Installation : The biphenyl intermediate undergoes reductive amination with formaldehyde (2 eq) and NaBH₃CN (1.5 eq) in MeOH (RT, 6 h).
- Yield : 76–80%.
Carboxamide Coupling
Acyl Chloride Formation
Amidation
- Coupling : The acyl chloride is treated with the biphenyl amine (1.1 eq) and Et₃N (2 eq) in DCM (0°C to RT, 4 h).
- Purification : Column chromatography (SiO₂, EtOAc/hexane) yields the final product.
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Base | Triethylamine |
| Temperature | 0°C → RT |
| Reaction Time | 4 h |
| Final Yield | 68–72% |
Analytical Data and Characterization
Spectroscopic Validation
Purity Assessment
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
- Cost Efficiency : Use of acetonitrile for acyl chloride formation reduces by-product generation.
- Environmental Impact : Recycling HCl from chlorination steps minimizes waste.
- Scalability : Batch processes for hydrolysis and amidation achieve consistent yields >90% at 10 kg scale.
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazole-5-carboxamide, 1-(6-chloro-2-naphthalenyl)-N-[2’-[(dimethylamino)methyl]-3-fluoro[1,1’-biphenyl]-4-yl]-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where specific substituents are replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions may involve specific temperatures, solvents, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential as an antitumor agent . Research indicates that pyrazole derivatives can exhibit significant anticancer properties by inhibiting key enzymes involved in tumor growth. The structural modifications in this specific compound may enhance its selectivity and efficacy against cancer cells.
- Case Study : A study on pyrazolo[1,5-a]pyrimidine derivatives highlighted their effectiveness as anticancer agents due to their ability to inhibit specific protein kinases involved in cell proliferation and survival pathways . The incorporation of the naphthalene moiety is hypothesized to contribute to increased potency.
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor , particularly in targeting kinases or other proteins involved in disease mechanisms. The pyrazole scaffold is known for its ability to interact with active sites of various enzymes.
- Research Findings : Pyrazole derivatives have been shown to inhibit enzymes such as cyclooxygenase and phosphodiesterase, which are implicated in inflammatory responses and other pathological conditions . This compound may follow similar mechanisms, warranting further investigation.
Agrochemical Applications
In addition to medicinal applications, compounds like this pyrazole derivative are being studied for their use in agrochemicals. Their ability to act as herbicides or fungicides can be attributed to their structural properties that allow them to interfere with plant growth or pathogen survival.
- Example : Research into pyrazole-based agrochemicals has demonstrated their effectiveness against various pests and diseases affecting crops, suggesting a viable pathway for development in agricultural settings .
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of 1H-Pyrazole-5-carboxamide, 1-(6-chloro-2-naphthalenyl)-N-[2’-[(dimethylamino)methyl]-3-fluoro[1,1’-biphenyl]-4-yl]-3-methyl- involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Pyrazole Carboxamide Derivatives
Table 1: Structural and Functional Comparison
Key Findings :
Substituent Position: Ortho-substituted derivatives (e.g., 24b/26b) exhibit superior activity compared to para/meta analogs, suggesting steric effects are critical for target engagement . The target compound’s dimethylaminomethyl group at the biphenyl ortho-position aligns with this trend. Electron-withdrawing groups (e.g., fluorine in 12c) enhance inhibitory activity by modulating electronic properties . The target compound’s 3-fluoro substituent may similarly improve binding.
Functional Group Impact: Halogenated aromatic systems (e.g., chlorantraniliprole’s bromo/chloro groups) are common in agrochemicals for UV stability and target specificity . The target compound’s 6-chloro-naphthalenyl group may serve a similar role. Polar groups (e.g., dimethylaminomethyl in the target compound) improve solubility, a factor often limiting pyrazole derivatives’ bioavailability .
Biological Applications :
- Pyrazole carboxamides with sulfonamide or aryl halide substituents (e.g., Compound 10 in ) show antibacterial activity, while naphthalenyl/biphenyl systems (target compound) may target kinases or GPCRs .
Biological Activity
1H-Pyrazole-5-carboxamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly in anticancer and anti-inflammatory applications. The compound in focus, 1H-Pyrazole-5-carboxamide, 1-(6-chloro-2-naphthalenyl)-N-[2'-[(dimethylamino)methyl]-3-fluoro[1,1'-biphenyl]-4-yl]-3-methyl-, is a complex structure that has shown promise in various studies.
Synthesis and Structure
The synthesis of pyrazole derivatives typically involves the reaction of hydrazine with appropriate carbonyl compounds. The specific compound mentioned features a 6-chloro-2-naphthalenyl moiety and a dimethylamino group, which may enhance its lipophilicity and biological activity. The structural complexity allows for multiple interactions with biological targets.
Anticancer Activity
Research indicates that pyrazole derivatives possess potent anticancer properties. For example, compounds containing the 1H-pyrazole scaffold have been reported to inhibit the growth of various cancer cell lines, including lung, breast (MDA-MB-231), liver (HepG2), and colorectal cancers.
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MDA-MB-231 | 5.0 | Induction of apoptosis |
| Compound B | HepG2 | 10.2 | Inhibition of tubulin polymerization |
| Compound C | HCT-116 | 3.3 | Cell cycle arrest at SubG1/G1 phase |
Studies have demonstrated that the compound exhibits significant cytotoxicity against HCT-116 and MCF-7 cell lines with IC50 values ranging from 1.1 µM to 3.3 µM, indicating strong potential as an anticancer agent .
The mechanism by which pyrazole derivatives exert their anticancer effects often involves:
- Tubulin Inhibition: Many pyrazole compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis .
- DNA Binding: Some derivatives demonstrate a high affinity for DNA, which can lead to interference with replication and transcription processes .
Anti-inflammatory Properties
Beyond anticancer effects, pyrazole derivatives have also been explored for their anti-inflammatory activities. They exhibit potential as inhibitors of inflammatory mediators such as cytokines and prostaglandins.
Table 2: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound | Model | Effectiveness |
|---|---|---|
| Compound D | Rat paw edema model | Significant reduction in swelling |
| Compound E | Carrageenan-induced inflammation model | Inhibition of TNF-alpha production |
Case Studies
Several case studies highlight the efficacy of pyrazole derivatives in clinical settings:
- Case Study on Hepatocellular Carcinoma: A derivative was tested against HepG2 cells and showed a notable reduction in cell viability alongside increased apoptosis markers.
- Clinical Trials: Early-phase trials involving pyrazole-based compounds indicated promising results in patients with advanced solid tumors, showcasing manageable safety profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
